molecular formula C13H15NO4 B11815984 3-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid

3-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid

Cat. No.: B11815984
M. Wt: 249.26 g/mol
InChI Key: CRPNSNIDMGEYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid is an organic compound with the molecular formula C13H15NO4 It is characterized by the presence of a methoxyphenyl group attached to a prop-2-enoylamino moiety, which is further connected to a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid typically involves the reaction of 4-methoxyphenylacetic acid with acryloyl chloride to form an intermediate, which is then reacted with β-alanine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the prop-2-enoylamino moiety can be reduced to form a single bond.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3-[3-(4-Hydroxyphenyl)prop-2-enoylamino]propanoic acid.

    Reduction: Formation of this compound with a reduced double bond.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

3-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)propanoic acid
  • 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid
  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid

Uniqueness

3-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl and prop-2-enoylamino moieties allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

3-[3-(4-methoxyphenyl)prop-2-enoylamino]propanoic acid

InChI

InChI=1S/C13H15NO4/c1-18-11-5-2-10(3-6-11)4-7-12(15)14-9-8-13(16)17/h2-7H,8-9H2,1H3,(H,14,15)(H,16,17)

InChI Key

CRPNSNIDMGEYJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.